molecular formula C26H28N4O2S B2626465 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide CAS No. 1260951-44-7

2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2626465
M. Wt: 460.6
InChI Key: VZVDXOMZRAIHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H28N4O2S and its molecular weight is 460.6. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A variety of compounds structurally related to the given chemical have demonstrated promising antimicrobial properties. Synthesized derivatives of pyrrolo[2,3-d]pyrimidine, including those with similar sulfanyl acetamide functionalities, have been investigated for their bactericidal effects against both gram-positive and gram-negative bacteria. For example, selenolo derivative of N-[(4-aminophenyl)sulfonyl] acetamide showed strong bactericidal effect against organisms like Serratia marcescens, Staphylococcus aureus, and Escherichia coli. The minimum inhibitory concentration (MIC) for the most active compound in this category was identified to be 10 mg/ml, indicating significant antibacterial potency (Abdel‐Hafez, 2010).

Antitumor Activity

Compounds with the pyrrolo[2,3-d]pyrimidine core have also been synthesized and evaluated for their antitumor activity. A study found that a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives displayed potent anticancer activity against human cancer cell lines such as the human breast adenocarcinoma cell line (MCF-7), cervical carcinoma cell line (HeLa), and colonic carcinoma cell line (HCT-116). Some compounds were nearly as active as the standard drug doxorubicin, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Antiviral and Antifolate Agents

The derivatives of pyrrolo[2,3-d]pyrimidines have also shown potential as nonclassical antifolate inhibitors of thymidylate synthase (TS), offering a pathway to developing antitumor and/or antibacterial agents. These compounds have been synthesized to act as potential inhibitors of TS, showcasing the versatility of the chemical structure in therapeutic applications (Gangjee et al., 1996).

properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c1-4-5-14-30-25(32)24-23(20(15-27-24)19-12-7-6-8-13-19)29-26(30)33-16-21(31)28-22-17(2)10-9-11-18(22)3/h6-13,15,27H,4-5,14,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVDXOMZRAIHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

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